4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
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Description
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H22Cl2N4O3S and its molecular weight is 445.36. The purity is usually 95%.
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Scientific Research Applications
Vasodilation and Hypotensive Properties
A study by McCall et al. (1983) explored pyrimidine derivatives, including those similar to the compound , for their vasodilating properties. They found that these compounds act as hypotensives, suggesting potential applications in managing high blood pressure.
Antimicrobial and Antifungal Activities
Research conducted by Othman et al. (2019) demonstrated the antimicrobial and antifungal activities of pyrimidine derivatives. This indicates potential utility in treating bacterial and fungal infections.
Anticancer Activities
A study by Szafrański & Sławiński (2015) highlighted the anticancer potential of pyrimidine-sulfonyl-piperazine derivatives, particularly against leukemia, colon cancer, and melanoma.
Antioxidant and Anticholinesterase Activities
The study by Karaman et al. (2016) focused on sulfonyl hydrazone compounds with piperidine derivatives. They found significant antioxidant capacity and anticholinesterase activity, suggesting applications in neurodegenerative diseases.
Antibacterial and Anthelmintic Properties
The research by Mohan et al. (2014) revealed the efficacy of methylpyrimidine sulfonyl piperazine derivatives as antibacterial and anthelmintic agents, indicating their potential in treating bacterial infections and parasitic worms.
Antipsychotic Potential
Zhang et al. (2000) studied a compound with structural similarities, focusing on its metabolism and potential as an antipsychotic agent for treating conditions like schizophrenia (Zhang et al., 2000).
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N4O3S/c1-12(2)27-18-11-17(21-13(3)22-18)23-6-8-24(9-7-23)28(25,26)14-4-5-15(19)16(20)10-14/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEXENOKLDGDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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